5-Cyclobutylnicotinic acid
Description
5-Cyclobutylnicotinic acid is a nicotinic acid derivative featuring a cyclobutyl substituent at the 5-position of the pyridine ring. The cyclobutyl group introduces steric and electronic modifications that can influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
5-cyclobutylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-4-8(5-11-6-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQJCKOZBZUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylnicotinic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the carboxylation of Grignard reagents, where the organomagnesium halide reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .
Industrial Production Methods: Industrial production of 5-Cyclobutylnicotinic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutylnicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-Cyclobutylnicotinic acid can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Cyclobutylnicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cardiovascular disorders and metabolic syndromes.
Industry: 5-Cyclobutylnicotinic acid is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclobutylnicotinic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits . By binding to these receptors, the compound modulates neurotransmitter release and neuronal activity, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in molecular structure, availability, and applications are highlighted below.
Table 1: Structural and Commercial Comparison
Key Findings:
Structural Differences :
- 5-Cyclobutylnicotinic acid combines a pyridine core with a carboxylic acid (-COOH) and a cyclobutyl group. This structure contrasts with Cyclobutylcarboxylic acid , which lacks the aromatic ring and has a simpler cyclobutane-carboxylic acid backbone .
- (3-Fluorocyclobutoxy)methylbenzene replaces the pyridine with a benzene ring and introduces a fluorine atom, enhancing lipophilicity but eliminating the acidic -COOH group .
Commercial and Research Status :
- Both 5-Cyclobutylnicotinic acid and (3-Fluorocyclobutoxy)methylbenzene are marked as discontinued, implying challenges in synthesis, stability, or diminished research priority .
- Cyclobutylcarboxylic acid remains a well-characterized compound with standardized data (e.g., CAS 3721-95-7), suggesting its utility as a building block in organic synthesis .
Potential Applications: Cyclobutylcarboxylic acid is commonly used in peptide mimetics and drug intermediates due to its rigid cyclobutane ring, which can constrain conformational flexibility in bioactive molecules . The discontinued status of 5-Cyclobutylnicotinic acid may reflect insufficient efficacy in early-stage drug discovery or synthetic hurdles, though specific studies are absent in the provided evidence .
Biological Activity
5-Cyclobutylnicotinic acid is a derivative of nicotinic acid, which has garnered interest due to its potential biological activities, particularly in modulating nicotinic acid receptors and influencing various metabolic pathways. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
5-Cyclobutylnicotinic acid features a cyclobutyl group attached to the nitrogen-containing pyridine ring of nicotinic acid. Its molecular formula is CHNO, with a molecular weight of approximately 179.20 g/mol. The compound's structure influences its interaction with biological targets, particularly nicotinic acid receptors.
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Nicotinic Acid Receptor Agonism :
- 5-Cyclobutylnicotinic acid acts as an agonist for the GPR109A receptor, which is involved in lipid metabolism. Activation of this receptor leads to a decrease in intracellular cAMP levels, subsequently reducing hormone-sensitive lipase activity and lowering free fatty acid (FFA) secretion from adipocytes .
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Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling.
- Impact on Lipid Metabolism :
Pharmacokinetics
The pharmacokinetic profile of 5-cyclobutylnicotinic acid suggests favorable absorption and distribution characteristics due to its relatively low molecular weight. Compounds with a molecular weight under 500 g/mol typically exhibit good bioavailability. Additionally, the compound's stability under physiological conditions supports its potential for therapeutic use.
Case Study 1: Lipid Profile Modulation
A study involving animal models demonstrated that administration of 5-cyclobutylnicotinic acid resulted in significant reductions in plasma triglycerides and LDL levels. The observed effects were attributed to the compound's action on GPR109A receptors, leading to decreased hepatic synthesis of triglycerides due to reduced FFA availability .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that 5-cyclobutylnicotinic acid can induce apoptosis in cancer cell lines such as HeLa cells. This effect was linked to its ability to inhibit AChE, which may alter cellular signaling pathways involved in cell survival and proliferation.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
